
Ethyl 5-aminoquinoline-3-carboxylate
概要
説明
Ethyl 5-aminoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been achieved through various methods such as the Friedlander approach . This approach involves an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
Quinoline derivatives, including this compound, undergo various chemical reactions. For instance, a cyclization process occurs when a certain compound is reacted with β-carbomethoxypropionyl chloride to produce ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate, which upon refluxing in the presence of potassium hydroxide followed by acid treatment, gives the quinoline-3-carboxylate derivative .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .科学的研究の応用
Synthesis and Chemical Properties
- Ethyl 5-aminoquinoline-3-carboxylate and its derivatives are synthesized from various precursors, like nitroarenes and protected ethyl aminocrotonate, and used in diverse chemical reactions (Bujok, Kwast, Cmoch, & Wróbel, 2010).
- Its structural versatility enables the creation of various substituted quinolines, which are significant in different chemical applications (Gao, Liu, Jiang, & Li, 2011).
Biomedical Applications
- This compound derivatives show potential as antibacterial agents. Their efficacy against bacteria like Bacillus subtilis and Vibrio cholera has been noted (Krishnakumar et al., 2012).
- This compound is utilized in the synthesis of specific quinoline derivatives which were investigated for their antiviral activity, particularly against viruses like bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV) (Ivashchenko et al., 2014).
Material Science and Organic Electronics
- This compound derivatives are used in the synthesis of novel mesomeric betaines, which are cross-conjugated systems with potential applications in fluorescent dipoles and organic electronics (Smeyanov et al., 2017).
作用機序
Target of Action
Ethyl 5-aminoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel conductivity . The specific interactions and resulting changes would depend on the particular target and the structural features of the quinoline derivative.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse target interactions . These can include pathways involved in cell signaling, metabolism, and gene expression, among others. The downstream effects would depend on the specific pathway and the nature of the interaction.
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . . These properties could impact the bioavailability of the compound, influencing its pharmacological effects.
Result of Action
Given the diverse target interactions and biochemical pathways influenced by quinoline derivatives, the effects could be wide-ranging . These might include alterations in cellular signaling, changes in gene expression, or modulation of metabolic processes, among others.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets . Additionally, the compound’s pharmacokinetics and pharmacodynamics can be influenced by factors such as the individual’s physiological state, co-administered drugs, and genetic factors .
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
将来の方向性
Quinoline motifs, including Ethyl 5-aminoquinoline-3-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of more environmentally friendly synthetic approaches and the exploration of the medicinal importance of quinoline derivatives .
特性
IUPAC Name |
ethyl 5-aminoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQHVDNHKUISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233161 | |
| Record name | 3-Quinolinecarboxylic acid, 5-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416440-22-6 | |
| Record name | 3-Quinolinecarboxylic acid, 5-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416440-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 5-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloroimidazo[1,2-b]pyridazine](/img/structure/B3027773.png)
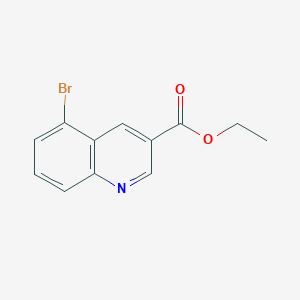
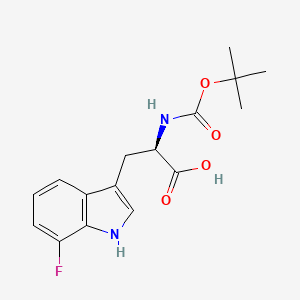
![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)
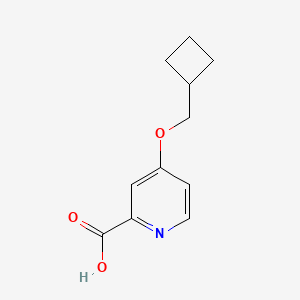
![1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B3027785.png)


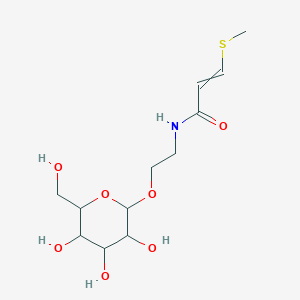


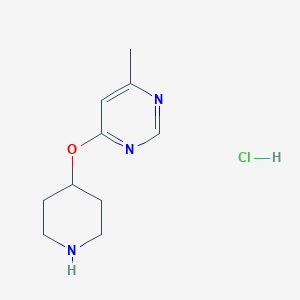

![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)
